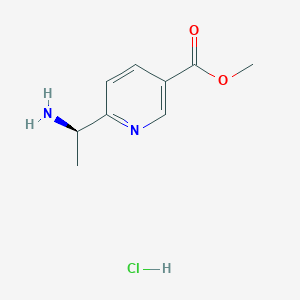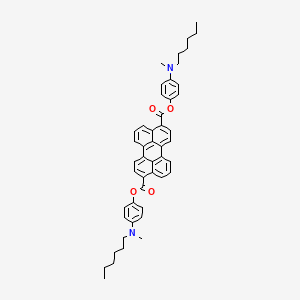![molecular formula C19H25NO6 B13103572 1'-(Tert-butoxycarbonyl)-8-methoxyspiro[chroman-4,3'-pyrrolidine]-4'-carboxylic acid](/img/structure/B13103572.png)
1'-(Tert-butoxycarbonyl)-8-methoxyspiro[chroman-4,3'-pyrrolidine]-4'-carboxylic acid
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
1’-(Tert-butoxycarbonyl)-8-methoxyspiro[chroman-4,3’-pyrrolidine]-4’-carboxylic acid is a complex organic compound that features a spiro linkage between a chroman and a pyrrolidine ring The tert-butoxycarbonyl (Boc) group is a common protecting group used in organic synthesis, particularly for amines
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 1’-(tert-butoxycarbonyl)-8-methoxyspiro[chroman-4,3’-pyrrolidine]-4’-carboxylic acid typically involves multiple steps, starting with the formation of the spiro linkage. One common method involves the use of tert-butyl dicarbonate (Boc2O) to introduce the Boc protecting group. The reaction conditions often include the use of a base such as sodium hydroxide or 4-dimethylaminopyridine (DMAP) in solvents like acetonitrile or tetrahydrofuran (THF) .
Industrial Production Methods
Industrial production of this compound may involve flow microreactor systems, which offer advantages in terms of efficiency, versatility, and sustainability compared to traditional batch processes . These systems allow for precise control over reaction conditions, leading to higher yields and purity of the final product.
Analyse Des Réactions Chimiques
Types of Reactions
1’-(Tert-butoxycarbonyl)-8-methoxyspiro[chroman-4,3’-pyrrolidine]-4’-carboxylic acid can undergo various chemical reactions, including:
Oxidation: The chroman ring can be oxidized under specific conditions.
Reduction: The compound can be reduced to modify the functional groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents like lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are often used.
Substitution: The Boc group is typically removed using strong acids like TFA or HCl.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield chromanone derivatives, while reduction can lead to the formation of alcohols or amines.
Applications De Recherche Scientifique
1’-(Tert-butoxycarbonyl)-8-methoxyspiro[chroman-4,3’-pyrrolidine]-4’-carboxylic acid has several applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of complex organic molecules.
Biology: Studied for its potential biological activity and interactions with biomolecules.
Medicine: Investigated for its potential therapeutic properties, including as a precursor for drug development.
Industry: Utilized in the production of specialty chemicals and materials.
Mécanisme D'action
The mechanism of action of 1’-(tert-butoxycarbonyl)-8-methoxyspiro[chroman-4,3’-pyrrolidine]-4’-carboxylic acid involves the cleavage of the Boc protecting group under acidic conditions. This process generates a carbocation intermediate, which can undergo further reactions such as nucleophilic substitution or elimination . The molecular targets and pathways involved depend on the specific application and context of use.
Comparaison Avec Des Composés Similaires
Similar Compounds
(S)-1-Boc-3-pyrrolidinecarboxylic acid: Another Boc-protected amino acid derivative with similar protecting group chemistry.
®-1-Boc-3-pyrrolidinecarboxylic acid: The enantiomer of the (S)-isomer, also used in peptide synthesis.
N-Boc-pyrrolidine-3-carboxylic acid: A related compound with a Boc-protected pyrrolidine ring.
Uniqueness
1’-(Tert-butoxycarbonyl)-8-methoxyspiro[chroman-4,3’-pyrrolidine]-4’-carboxylic acid is unique due to its spiro linkage, which imparts distinct structural and chemical properties. This makes it a valuable compound for specialized applications in organic synthesis and research.
Propriétés
Formule moléculaire |
C19H25NO6 |
|---|---|
Poids moléculaire |
363.4 g/mol |
Nom IUPAC |
8-methoxy-1'-[(2-methylpropan-2-yl)oxycarbonyl]spiro[2,3-dihydrochromene-4,4'-pyrrolidine]-3'-carboxylic acid |
InChI |
InChI=1S/C19H25NO6/c1-18(2,3)26-17(23)20-10-13(16(21)22)19(11-20)8-9-25-15-12(19)6-5-7-14(15)24-4/h5-7,13H,8-11H2,1-4H3,(H,21,22) |
Clé InChI |
OHCUVKUPSJPZFN-UHFFFAOYSA-N |
SMILES canonique |
CC(C)(C)OC(=O)N1CC(C2(C1)CCOC3=C2C=CC=C3OC)C(=O)O |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


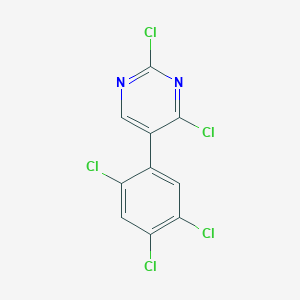
![2-amino-4H-pyrido[1,2-a][1,3,5]triazin-4-one](/img/structure/B13103504.png)
![4-[3-(3-Fluorophenyl)-3-oxopropyl]thiobenzaldehyde](/img/structure/B13103514.png)

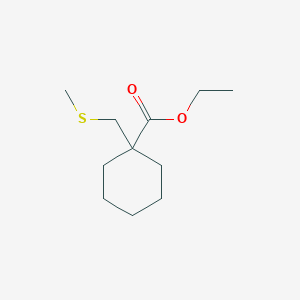

![2H-Isoindole, 1-[2,4-bis(1-methylethyl)phenyl]-6-bromo-](/img/structure/B13103543.png)
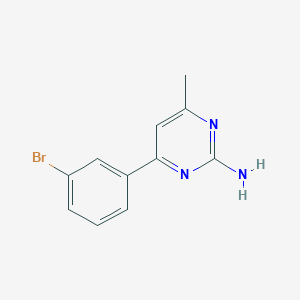
![2-(2,5-Dichlorophenyl)imidazo[1,2-A]pyridine-3-carboxylic acid](/img/structure/B13103552.png)

![Imidazo[1,2-a]pyrimidine-3-carboxamide](/img/structure/B13103559.png)
